molecular formula C15H22N2O4S B5196432 N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE

N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5196432
M. Wt: 326.4 g/mol
InChI Key: WTSAYOVBEBWJSD-UHFFFAOYSA-N
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Description

N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE is a sulfonamide derivative with a morpholine ring Sulfonamides are a class of compounds known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 4-bromobenzenesulfonyl chloride with morpholine in the presence of a base, followed by the introduction of an ethyl group. The reaction conditions often include:

    Solvent: Aqueous alkaline media

    Temperature: Room temperature to moderate heating

    Catalysts: None required

    Purification: Crystallization or chromatography

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various alkyl or aryl sulfonamides.

Scientific Research Applications

N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antibacterial and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition prevents bacterial replication and growth .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with antibacterial properties.

    N-(3-acetylphenyl)-4-methylbenzenesulphonamide: Known for its antibacterial activity.

    Morpholine derivatives: Compounds containing the morpholine ring, used in various pharmacological applications.

Uniqueness

N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of a sulfonamide group and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-ethyl-4-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-2-16-22(19,20)14-6-3-13(4-7-14)5-8-15(18)17-9-11-21-12-10-17/h3-4,6-7,16H,2,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSAYOVBEBWJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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